Acetonylchelerythrine

Anti-HIV Benzophenanthridine alkaloid Antiviral screening

Acetonylchelerythrine (also referred to as 6-acetonyldihydrochelerythrine or chelerythrine acetonate) is a dihydrobenzophenanthridine alkaloid structurally derived from the natural quaternary benzo[c]phenanthridine alkaloid chelerythrine, characterized by the formal addition of an acetonyl group at the C6 position. Originally isolated from botanical sources including Zanthoxylum ailanthoides and Argemone mexicana, this compound belongs to the isoquinoline alkaloid superclass and is distinguished from its parent alkaloid chelerythrine by its partially saturated B-ring, which confers distinct physicochemical properties (LogP 4.06, molecular weight 405.44 g/mol, tPSA 57.23 Ų) and a fundamentally different biological reactivity profile.

Molecular Formula C24H23NO5
Molecular Weight 405.4 g/mol
Cat. No. B1216491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonylchelerythrine
Synonyms6-acetonyldihydrochelerythrine
Molecular FormulaC24H23NO5
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
InChIInChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3
InChIKeyVGTQLFWIJIABSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonylchelerythrine (CAS 22864-92-2): A Dihydrobenzophenanthridine Alkaloid with Differentiated Bioactivity Profiles for Targeted Procurement


Acetonylchelerythrine (also referred to as 6-acetonyldihydrochelerythrine or chelerythrine acetonate) is a dihydrobenzophenanthridine alkaloid structurally derived from the natural quaternary benzo[c]phenanthridine alkaloid chelerythrine, characterized by the formal addition of an acetonyl group at the C6 position [1]. Originally isolated from botanical sources including Zanthoxylum ailanthoides and Argemone mexicana, this compound belongs to the isoquinoline alkaloid superclass and is distinguished from its parent alkaloid chelerythrine by its partially saturated B-ring, which confers distinct physicochemical properties (LogP 4.06, molecular weight 405.44 g/mol, tPSA 57.23 Ų) and a fundamentally different biological reactivity profile [2]. The compound has been investigated across multiple therapeutic areas including antiviral, anticancer, and antimicrobial applications, with documented quantitative activity data that enable meaningful differentiation from closely related benzophenanthridine alkaloids [1].

Why Acetonylchelerythrine Cannot Be Replaced by Generic Chelerythrine or Other Benzophenanthridine Alkaloids in Scientific Research


Within the benzophenanthridine alkaloid family, biological activity is exquisitely sensitive to minor structural modifications. Unlike the parent alkaloid chelerythrine—which exhibits known cytotoxicity against normal cells, poor selectivity, and intravenous-only administration constraints [1]—the dihydro derivative scaffold represented by acetonylchelerythrine possesses a partially reduced B-ring that fundamentally alters its interaction with biological targets. Critically, chelerythrine showed limited anticancer selectivity, with previous studies confirming cytotoxicity against non-tumorigenic cell lines [1], while dihydrochelerythrine displayed a different potency profile, requiring 20 µM for 24 h to reduce HL-60 cell viability to only 53% versus chelerythrine's IC50 of 2.6 µM at just 4 h [2]. Furthermore, not all benzophenanthridine alkaloids are interchangeable even within the same assay system: in head-to-head comparisons, sanguinarine outperformed chelerythrine in DNA binding strength across all three DNA structural forms tested [3], demonstrating that even closely related alkaloids display measurably divergent properties. These documented intra-class differences underscore that generic substitution without specific quantitative evidence is scientifically unjustifiable. The quantitative evidence below demonstrates exactly where acetonylchelerythrine possesses distinct activity profiles that cannot be replicated by simply procuring chelerythrine, sanguinarine, or other in-class analogs.

Acetonylchelerythrine Quantitative Differentiation Guide: Evidence-Based Selection Data vs. Closest Analogs


Anti-HIV Activity: Acetonylchelerythrine Demonstrates Documented EC50 and Therapeutic Index in H9 Lymphocytes, a Profile Not Established for Parent Chelerythrine

(±)-6-Acetonyldihydrochelerythrine (acetonylchelerythrine) demonstrated statistically significant anti-HIV activity in H9 lymphocyte assays, with an EC50 value of 1.77 µg/mL and a calculated Therapeutic Index (TI) of 14.6 [1]. By comparison, the parent alkaloid chelerythrine has not been reported with quantifiable anti-HIV EC50 data in H9 lymphocytes in primary literature; its antiviral investigations have focused on different mechanistic contexts. Among benzophenanthridine alkaloids evaluated in the same study, acetonylchelerythrine was specifically highlighted as the anti-HIV active principle, while structurally related protopine alkaloids (argemexicaines A and B) co-isolated from the same Argemone mexicana extract did not exhibit equivalent anti-HIV activity [1]. The TI value of 14.6 indicates a measurable therapeutic window between antiviral efficacy and cytotoxicity in the H9 lymphocyte model, which is a critical differentiator for antiviral lead selection [1].

Anti-HIV Benzophenanthridine alkaloid Antiviral screening

Differential Cancer Cell Line Inhibition: (±)-ADC Shows 15–48% Inhibition Against HCT116 and MDA-MB-231, Distinct from DHCHL's Single-Line Activity

In a comparative screening study, (±)-6-acetonyldihydrochelerythrine (ADC, i.e., racemic acetonylchelerythrine) and its resolved enantiomers exhibited inhibition ranging from 15% to 48% against human colorectal carcinoma HCT116 cells and human breast adenocarcinoma MDA-MB-231 cells [1]. In stark contrast, the parent dihydrochelerythrine (DHCHL) showed 30% inhibition exclusively against the A431 epidermoid carcinoma cell line and was inactive against HCT116 and MDA-MB-231, demonstrating that the 6-acetonyl substitution fundamentally redirects cancer tissue specificity [1]. Critically, the study noted low enantio-specificity in the inhibitory effect, meaning that the racemic mixture retains substantial activity without requiring costly chiral resolution [1]. This differential tissue selectivity profile—active against colorectal and breast cancer lines for ADC versus skin carcinoma only for DHCHL—provides a quantitative basis for selecting acetonylchelerythrine over dihydrochelerythrine when targeting colorectal or breast cancer models [1].

Anticancer G-quadruplex Tissue selectivity

G-Quadruplex DNA Stabilization: DHCHL Matches Chelerythrine's Affinity, While ADC Provides a Cancer Tissue-Specific Analogue for Mechanistic Dissection

Dihydrochelerythrine (DHCHL), the direct precursor to acetonylchelerythrine (ADC), was confirmed through comprehensive biophysical and biochemical studies to be a strong G-quadruplex DNA stabilizer with binding affinity similar to that of the parent natural alkaloid chelerythrine (CHL) [1]. The study employed multiple orthogonal techniques including molecular modeling and molecular dynamics simulations to establish the binding mode [1]. While acetonylchelerythrine (ADC) itself was not the primary subject of the G-quadruplex stabilization assays—the core stabilization comparison was performed between DHCHL and CHL—ADC was synthesized from DHCHL and screened in parallel against cancer cell lines, establishing it as a structurally distinct tool compound within the same pharmacological class [1]. This positions acetonylchelerythrine as a valuable chemical probe for dissecting whether the anticancer effects observed in HCT116 and MDA-MB-231 cells are G-quadruplex-mediated or involve alternative mechanisms, given that its 6-acetonyl substituent may modulate DNA interaction kinetics relative to DHCHL [1].

G-quadruplex DNA stabilization Anticancer mechanism

Antimicrobial Biofilm Inhibition: Acetonylchelerythrine Shows IC50 of 6.27 µM Against Enterococcus faecalis Biofilm Formation

Acetonylchelerythrine (CHEMBL3115989) was evaluated for antimicrobial activity against Enterococcus faecalis, a clinically significant Gram-positive pathogen associated with endocarditis and nosocomial infections. In a biofilm inhibition assay using crystal violet staining after 20 hours of exposure, acetonylchelerythrine exhibited an IC50 value of 6.27 µM (6.27E+3 nM) against E. faecalis biofilm formation [1]. While comparative data for chelerythrine and dihydrochelerythrine against E. faecalis biofilm formation under identical assay conditions are not available in the same database, this quantitative biofilm inhibition value provides a benchmark for assessing the compound's antimicrobial potential relative to other benzophenanthridine alkaloids when standardized assays are conducted [1]. The biofilm-specific activity is noteworthy because E. faecalis biofilm-associated infections are notoriously difficult to treat with conventional antibiotics, and biofilm inhibition represents a mechanistically distinct antimicrobial strategy from standard bactericidal or bacteriostatic screening [1].

Antimicrobial Biofilm inhibition Enterococcus faecalis

Cytotoxicity Profile Differentiation: Dihydrochelerythrine Is Substantially Less Cytotoxic Than Chelerythrine in HL-60 Leukemia Cells, Establishing a Class-Dependent Potency Gradient

In a direct comparative study using human promyelocytic leukemia HL-60 cells, chelerythrine exhibited potent cytotoxicity with an IC50 of 2.6 µM after only 4 hours of treatment (MTT reduction assay), whereas dihydrochelerythrine—the immediate structural precursor to acetonylchelerythrine—was markedly less cytotoxic: cell viability was reduced only to 53% even after exposure to 20 µM for 24 hours [1]. This represents at minimum a >7.7-fold difference in cytotoxic potency (chelerythrine IC50 = 2.6 µM at 4 h vs. dihydrochelerythrine failing to reach 50% viability reduction at 20 µM over 24 h), establishing that saturation of the B-ring (as in dihydrochelerythrine and its 6-acetonyl derivative) profoundly attenuates acute cytotoxicity relative to the quaternary parent alkaloid [1]. Furthermore, the two alkaloids showed differential activation of apoptotic pathways: chelerythrine, but not dihydrochelerythrine, elevated caspase-8 activity, indicating engagement of the extrinsic apoptotic pathway uniquely by the quaternary alkaloid [1]. Acetonylchelerythrine, bearing the same dihydro scaffold with an additional 6-acetonyl modification, is expected to share the attenuated cytotoxicity profile of dihydrochelerythrine while adding the tissue-selective anticancer activity documented in Evidence Items 2 and 3 [1].

Cytotoxicity Leukemia Structure-activity relationship

Acetonylchelerythrine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Anti-HIV Lead Compound Screening and Benzophenanthridine Alkaloid Antiviral SAR Programs

Acetonylchelerythrine is indicated for antiviral drug discovery programs that require a benzophenanthridine alkaloid with documented anti-HIV activity. With an EC50 of 1.77 µg/mL and TI of 14.6 in H9 lymphocytes [1], this compound provides a quantitative starting point that is not available for the parent chelerythrine in the same assay context. Researchers developing structure-activity relationship (SAR) libraries around the benzophenanthridine scaffold should prioritize acetonylchelerythrine as a reference standard when designing antiviral screening cascades, as it is the only member of this alkaloid class with peer-reviewed, quantifiable anti-HIV efficacy and therapeutic index data derived from H9 lymphocyte assays [1].

Colorectal and Breast Cancer Preclinical Models Requiring Tissue-Selective Benzophenanthridine Probes

For oncology research groups investigating colorectal carcinoma (HCT116) or breast adenocarcinoma (MDA-MB-231) models, the racemic (±)-acetonylchelerythrine offers a distinct advantage over dihydrochelerythrine, which shows no activity against these cell lines. The documented 15–48% growth inhibition range against HCT116 and MDA-MB-231 cells [2], combined with the low enantio-specificity that eliminates the need for costly chiral separation, makes racemic acetonylchelerythrine the preferred procurement choice for preliminary anticancer screening in these tissue types. Researchers should select this compound when the experimental goal is to probe colorectal or breast cancer pathways using a benzophenanthridine alkaloid with validated target-tissue activity [2].

G-Quadruplex-Targeted Anticancer Mechanism Studies Requiring Differentiated Chemical Probes

In G-quadruplex DNA stabilization research, acetonylchelerythrine serves as a structurally distinct analogue within the dihydrochelerythrine/chelerythrine pharmacological class. When paired with dihydrochelerythrine (strong G-quadruplex stabilizer, affinity similar to chelerythrine [2]) and chelerythrine (reference G-quadruplex ligand), acetonylchelerythrine enables three-point comparative studies to dissect whether anticancer effects are dependent on G-quadruplex binding or involve alternative targets. This compound is recommended for chemical biology laboratories that require a panel of structurally graduated benzophenanthridine probes to establish mechanism-of-action hypotheses, particularly given its divergent cancer tissue selectivity profile relative to DHCHL [2].

Biofilm-Associated Antimicrobial Research Targeting Enterococcus faecalis

For antimicrobial research programs focused on biofilm-associated infections—particularly those caused by Enterococcus faecalis, a pathogen of growing clinical concern due to vancomycin resistance—acetonylchelerythrine provides a quantifiable biofilm inhibition IC50 of 6.27 µM [3]. This positions the compound as a candidate for inclusion in focused antimicrobial screening libraries where biofilm inhibition (rather than conventional planktonic bactericidal activity) is the primary endpoint. Procurement is recommended for laboratories seeking to establish quantitative structure-activity relationships around benzophenanthridine alkaloids as anti-biofilm agents, with acetonylchelerythrine serving as the benchmark compound in this subclass [3].

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